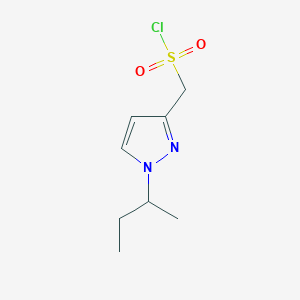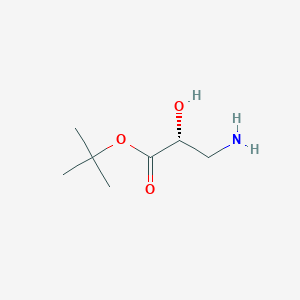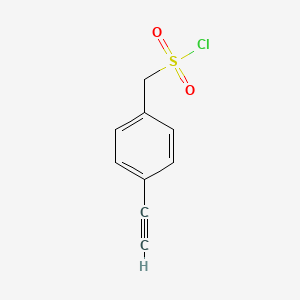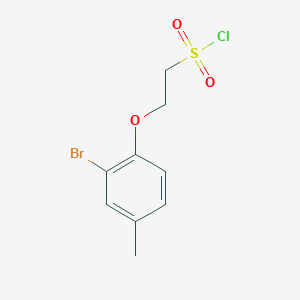![molecular formula C11H10N2O3 B13525313 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine](/img/structure/B13525313.png)
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin moiety with an isoxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine typically involves multiple steps starting from readily available precursors. One common method involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Applications De Recherche Scientifique
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxin-5-ol
- 3-(4-Cyanophenyl)-5-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)-isoxazole
- (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
Uniqueness
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine stands out due to its specific combination of the dihydrobenzo dioxin and isoxazole moieties.
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H10N2O3/c12-10-6-9(16-13-10)7-2-1-3-8-11(7)15-5-4-14-8/h1-3,6H,4-5H2,(H2,12,13) |
Clé InChI |
XZXVFXMHRCPECD-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=CC=C2O1)C3=CC(=NO3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)
![2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid](/img/structure/B13525254.png)


![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-difluoroethyl]benzoic acid](/img/structure/B13525274.png)

![6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide](/img/structure/B13525291.png)


